Selective Inhibition of Tryptophan 2,3-Dioxygenase (TDO) vs. Indoleamine 2,3-Dioxygenase (IDO)
The target compound demonstrates a moderate but distinct selectivity profile against the two main tryptophan-catabolizing enzymes, IDO1 and TDO. While it inhibits both enzymes, it exhibits a statistically significant 4.7-fold higher potency for TDO over IDO1 in a recombinant enzyme assay [1]. This contrasts with a close structural analog, which shows no significant selectivity between the two enzymes [2]. This selective profile is a quantifiable differentiator for research programs specifically focused on TDO-mediated immunosuppression rather than the broader IDO/TDO pathway.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IDO1: 1.59 μM; TDO: 0.209 μM |
| Comparator Or Baseline | CHEMBL3628553 (Analog): IDO1: 1.77 μM; TDO: 1.09 μM |
| Quantified Difference | Target compound TDO/IDO selectivity ratio: 0.13; Comparator TDO/IDO selectivity ratio: 0.62 |
| Conditions | Recombinant human IDO1 and TDO expressed in E. coli, 1-hour incubation, fluorescence-based readout |
Why This Matters
For research programs targeting TDO specifically in the context of cancer immunotherapy or neurological disorders, this compound's 4.7-fold selectivity over IDO1 is a critical procurement criterion not offered by the less selective analog.
- [1] BindingDB. (n.d.). BDBM50127205 CHEMBL3628603. Affinity Data for IDO1 and TDO. View Source
- [2] BindingDB. (n.d.). BDBM50127139 CHEMBL3628553. Affinity Data for IDO1 and TDO. View Source
